molecular formula C9H7BrO3 B2548994 4-Bromo-2-formyl-5-methylbenzoic acid CAS No. 2248294-67-7

4-Bromo-2-formyl-5-methylbenzoic acid

Cat. No.: B2548994
CAS No.: 2248294-67-7
M. Wt: 243.056
InChI Key: RFUMBDXALVYLAU-UHFFFAOYSA-N
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Description

4-Bromo-2-formyl-5-methylbenzoic acid is an organic compound with the molecular formula C9H7BrO3. It is a derivative of benzoic acid, characterized by the presence of a bromine atom, a formyl group, and a methyl group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-formyl-5-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylbenzoic acid to introduce the bromine atom at the 4-position. This is followed by formylation to introduce the formyl group at the 2-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and formylation reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-formyl-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: 4-Bromo-2-carboxy-5-methylbenzoic acid.

    Reduction: 4-Bromo-2-hydroxymethyl-5-methylbenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-formyl-5-methylbenzoic acid is utilized in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-formyl-5-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine atom and formyl group play crucial roles in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylbenzoic acid: Lacks the formyl group, making it less reactive in certain transformations.

    4-Bromo-2-fluoro-5-methylbenzoic acid: Contains a fluorine atom instead of a formyl group, altering its chemical properties.

    4-Formyl-2-methylbenzoic acid: Lacks the bromine atom, affecting its reactivity in substitution reactions.

Uniqueness

4-Bromo-2-formyl-5-methylbenzoic acid is unique due to the combination of bromine, formyl, and methyl groups on the benzene ring. This combination provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

4-bromo-2-formyl-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-5-2-7(9(12)13)6(4-11)3-8(5)10/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUMBDXALVYLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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